Sibutramine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sibutramine typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with 2-methyl-2-butanol in the presence of a strong base such as sodium hydride. This reaction produces the intermediate, which is then reduced using lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

Reduction: The reduction of this compound can yield secondary amines.

Substitution: Halogenation reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Weight Management

Clinical Efficacy:

Sibutramine functions as a serotonin-norepinephrine reuptake inhibitor, which contributes to its appetite-suppressing properties. Numerous clinical trials have demonstrated its effectiveness in promoting weight loss among obese individuals. For instance, a randomized controlled trial indicated that patients receiving this compound lost significantly more weight compared to those on placebo. Specifically, 65% of continuous therapy patients achieved a 5% weight loss response, while 32% achieved a 10% loss .

Long-Term Outcomes:

In a study involving 9,804 participants over an average treatment duration of 3.4 years, this compound was associated with sustained weight loss and reductions in body mass index (BMI) and waist circumference . Another trial reported an average weight loss of 7.52 kg over six months among patients treated with 10 mg/day of this compound .

Cardiovascular Health

Adverse Events:

Despite its benefits for weight management, this compound has been linked to increased cardiovascular risks. The SCOUT trial revealed that patients taking this compound had a higher incidence of nonfatal myocardial infarctions and strokes compared to those on placebo . Specifically, the hazard ratio for myocardial infarction was found to be 1.16 (95% CI: 1.03–1.31), indicating a significant increase in risk among users .

Risk Stratification:

The cardiovascular outcomes associated with this compound necessitate careful patient selection. In high-risk populations (e.g., those with pre-existing cardiovascular conditions), the use of this compound is generally contraindicated due to these elevated risks . However, some studies suggest that when used in low-risk individuals, this compound may still provide benefits without significant adverse effects on cardiovascular health .

Metabolic Disorders

Impact on Insulin Sensitivity:

Research indicates that this compound may improve insulin sensitivity in obese patients, which is crucial for managing conditions like type 2 diabetes mellitus (T2DM). A study showed that patients treated with this compound exhibited significant reductions in fasting insulin levels alongside weight loss . This effect is particularly relevant given the rising prevalence of obesity-related metabolic disorders.

Case Studies:

In clinical settings, this compound has been utilized in conjunction with behavioral therapies to enhance weight loss outcomes in adolescents and adults alike. A study involving obese adolescents reported that those treated with this compound lost an average of 4.47 kg over a year compared to minimal changes in the placebo group .

Mechanism of Action

Sibutramine exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The primary metabolites, M1 and M2, are also active and contribute to the overall pharmacological effects .

Comparison with Similar Compounds

Chemical Structure and Pharmacodynamics

Sibutramine hydrochloride monohydrate (C₁₇H₂₉Cl₂NO, molecular weight 334.33) is a serotonin-norepinephrine reuptake inhibitor (SNRI) that also weakly inhibits dopamine reuptake . It enhances satiety and thermogenesis by prolonging neurotransmitter activity in the central nervous system . Its active metabolites, M1 and M2, contribute to sustained pharmacological effects .

Clinical Efficacy

Controlled trials demonstrate dose-dependent weight loss, with 10–15 mg/day producing 3–5 kg greater reductions than placebo at 24 weeks . Over 12 months, 57% of patients achieved ≥5% weight loss with 15 mg/day, compared to 20% on placebo . Long-term studies (48 weeks) showed mean weight losses of 7.9 kg (continuous dosing) and 7.8 kg (intermittent dosing) .

Metabolism and Drug Interactions

This compound is metabolized by CYP3A4 and CYP2B6 into active metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases plasma concentrations, while inducers (e.g., rifampicin) reduce efficacy . Contraindications include concurrent use of monoamine oxidase inhibitors (MAOIs) and selective serotonin reuptake inhibitors (SSRIs) due to serotonin syndrome risks .

Comparative Analysis with Similar Compounds

Dexfenfluramine

- Mechanism : Dexfenfluramine, a serotonin-releasing agent, depletes presynaptic serotonin stores, unlike this compound’s reuptake inhibition .

- Efficacy : At 12 weeks, this compound 15 mg/day achieved 4.5 kg weight loss vs. 3.2 kg with dexfenfluramine .

- Safety : Dexfenfluramine was withdrawn due to valvulopathy and pulmonary hypertension, risks absent with this compound .

Phentermine

- Mechanism: Phentermine, a noradrenergic releasing agent, lacks serotonergic activity, reducing satiety modulation .

- Efficacy: Limited long-term data, but short-term use (≤12 weeks) shows comparable efficacy to this compound.

Orlistat

- Mechanism : Orlistat inhibits pancreatic lipase, blocking fat absorption, unlike this compound’s CNS effects .

- Efficacy : In a cohort study, this compound users (n=12,336) had lower discontinuation rates due to efficacy than orlistat users (n=16,021) .

- Safety : Orlistat lacks cardiovascular risks but causes gastrointestinal adverse effects (e.g., steatorrhea) .

Topiramate (Combination Therapy)

- Synergy: Combining this compound with topiramate (antiepileptic with GABAergic effects) yielded 9.0% vs. 5.3% weight loss for monotherapy .

- Safety : Topiramate introduces risks of cognitive impairment and metabolic acidosis, absent in this compound alone .

Other Noradrenergic Agents (e.g., d-amphetamine)

- This compound’s reuptake inhibition .

- Safety : this compound lacks stimulant effects, reducing addiction liability .

Data Tables Summarizing Key Comparisons

Table 1: Efficacy in Weight Loss

Table 3: Pharmacological Mechanisms

Biological Activity

Sibutramine is a pharmacological agent primarily used for weight management. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has been extensively studied for its biological effects, particularly in obesity treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in weight loss, side effects, and implications for cardiovascular health.

This compound's efficacy in promoting weight loss is attributed to its dual action on serotonin and norepinephrine pathways. The compound is metabolized into two active metabolites, which enhance satiety and increase energy expenditure by stimulating thermogenesis. This results in:

- Increased Satiety : this compound enhances the feeling of fullness, thereby reducing food intake.

- Enhanced Thermogenesis : It stimulates sympathetic nervous activity, particularly in brown adipose tissue, leading to increased calorie burning.

The pharmacological profile indicates that this compound influences both appetite control and metabolic rate, making it effective for weight management .

Efficacy in Weight Loss

Clinical trials have demonstrated that this compound significantly aids weight loss compared to placebo. A systematic review of multiple studies indicates:

- Weight Loss Achievements : Patients treated with this compound experienced an average weight loss of up to 11% below baseline over 18 months. In controlled studies, significant reductions in body mass index (BMI) were observed .

- Long-term Effects : In a large-scale study involving 98,774 patients, 92.5% achieved clinically significant weight reduction (≥5%) after long-term treatment .

Table 1: Summary of Clinical Findings on this compound

Side Effects and Safety Profile

Despite its efficacy, this compound has been associated with various side effects. The most commonly reported include:

- Gastrointestinal Issues : Dry mouth and constipation are prevalent among users.

- Cardiovascular Concerns : this compound has been linked to increased heart rate and blood pressure. Studies have shown that it can elevate systolic blood pressure by approximately 51 mmHg and increase heart rate by about 76 beats per minute at higher doses .

- Withdrawal from Market : Due to concerns over cardiovascular risks, this compound was withdrawn from the market in many countries in 2010.

Case Studies and Research Findings

Several case studies highlight the impact of this compound on both weight management and psychological factors associated with eating disorders:

- Binge Eating Disorder : A study involving patients with binge eating disorder found that those treated with this compound showed a significant reduction in binge frequency and associated psychopathology compared to placebo .

- Long-term Efficacy : In a longitudinal study, participants maintained significant weight loss over extended periods when combined with lifestyle changes such as diet and exercise .

Table 2: Case Study Outcomes

Chemical Reactions Analysis

Alternative Routes

-

Chiral Synthesis : Use of (R)-triethyl methyl sulfonamide as a chiral auxiliary enables enantioselective synthesis of the primary amine intermediate (9 ) .

-

Tandem Grignard–Reduction : Direct reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with Grignard reagents (e.g., iso-BuLi) followed by LAH reduction streamlines the process .

Metabolic Reactions

This compound undergoes extensive hepatic metabolism via cytochrome P450 (CYP3A4), producing active and inactive metabolites:

| Metabolite | Reaction Type | Enzyme Involvement | Pharmacological Activity | Half-Life (h) |

|---|---|---|---|---|

| Desmethylthis compound (M1) | N-Demethylation | CYP3A4 | Potent SNRI | 14 |

| Didesmethylthis compound (M2) | Secondary Demethylation | CYP3A4 | SNRI | 16 |

| M5/M6 | Hydroxylation & Conjugation | Phase II Enzymes | Inactive | - |

-

Key Data :

Degradation and By-Product Formation

Synthetic by-products arise from side reactions during key steps:

-

Analytical Findings :

Analytical Characterization Techniques

Quantitative and qualitative analysis of this compound and its derivatives employs:

Stability and Degradation Under Stress Conditions

This compound degrades under acidic, basic, and oxidative conditions:

-

Acidic Hydrolysis : Forms hydroxylated derivatives (e.g., M5/M6) via C–N bond cleavage .

-

Oxidative Stress : Generates N-oxide derivatives, detected via LC-MS/MS .

Stereochemical Considerations

-

The (R)-enantiomers of M1/M2 dominate pharmacological activity due to higher affinity for SERT/NET (Table 1) :

| Enantiomer | SERT (K~i~, nM) | NET (K~i~, nM) | DAT (K~i~, nM) |

|---|---|---|---|

| (R)-Desmethylthis compound | 44 | 4 | 12 |

| (S)-Desmethylthis compound | 9,200 | 870 | 180 |

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Sibutramine’s anti-obesity mechanisms?

Methodological Answer:

- Dietary-obese Wistar rats are a standard model for evaluating this compound’s effects on food intake, body weight, and insulin resistance. Key parameters include daily food intake measurements, body weight tracking, and the Homeostatic Model Assessment (HOMA) index for insulin sensitivity .

- Validation : Pair-feeding controls should be included to distinguish pharmacological effects from caloric restriction. Hypothalamic neuropeptide Y (NPY) levels can be assayed via immunofluorescence to explore central mechanisms, though this compound’s insulin-sensitizing effects may occur independently of NPY pathways .

Q. What analytical techniques are validated for detecting this compound in complex matrices (e.g., herbal supplements)?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are gold-standard methods. Sample preparation should include solid-phase extraction (SPE) to isolate this compound from interfering compounds.

- Validation Criteria : Ensure linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 1 ng/mL) per ICH guidelines. Cross-validate findings with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers design studies to assess this compound’s dose-dependent effects on metabolic parameters?

Methodological Answer:

- Use randomized, dose-escalation protocols in animal models, with at least three dosage tiers (e.g., 3 mg/kg, 5 mg/kg, 10 mg/kg). Monitor acute vs. chronic effects by measuring:

- Adipose tissue mass via dual-energy X-ray absorptiometry (DEXA).

- Serum biomarkers : Leptin, adiponectin, and fasting glucose .

- Include a washout period to distinguish reversible vs. persistent effects.

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s efficacy and cardiovascular risk findings?

Methodological Answer:

- Conduct systematic reviews with subgroup analyses to isolate confounding variables (e.g., pre-existing hypertension, dosage variations). Use PICOS framework (Population, Intervention, Comparison, Outcome, Study Design) to standardize inclusion criteria.

- Meta-regression : Adjust for covariates like trial duration and baseline BMI. Prioritize studies with ambulatory blood pressure monitoring (ABPM) to capture transient cardiovascular effects .

Q. What methodologies are appropriate for investigating this compound’s long-term metabolic impacts beyond weight loss?

Methodological Answer:

- Longitudinal cohort studies with multi-omics integration:

- Mechanistic validation : Use CRISPR-Cas9 knockout models (e.g., serotonin receptor 5-HT2C) to isolate downstream targets .

Q. How can researchers address reproducibility challenges in this compound studies?

Methodological Answer:

- Pre-register protocols (e.g., on Open Science Framework) detailing:

- Standardized diets for animal models (e.g., 45% kcal from fat for obesity induction).

- Blinded outcome assessments to reduce bias.

- Data sharing : Publish raw datasets (e.g., food intake logs, HPLC chromatograms) in repositories like Figshare to enable cross-lab validation .

Q. What statistical approaches best handle skewed distributions in this compound trial data?

Methodological Answer:

- Non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed outcomes like HOMA indices.

- Bootstrapping : Generate 95% confidence intervals for skewed variables (e.g., adipose tissue mass).

- Adjustments : Apply Benjamini-Hochberg correction for multiple comparisons to minimize Type I errors .

Properties

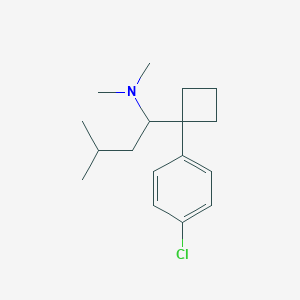

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAANXDKBXWMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84485-00-7 (hydrochloride) | |

| Record name | Sibutramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023578 | |

| Record name | Sibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.40e-04 g/L | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

106650-56-0 | |

| Record name | Sibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106650-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sibutramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5EC51866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIBUTRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-192 °C, 191 - 192 °C | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.